REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([CH2:14][C:15](OC)=[O:16])(=O)[CH2:10][CH2:11][CH3:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>COCCO>[CH3:8][C:7]1[C:2]2=[N:1][C:9]([CH2:10][CH2:11][CH3:12])=[CH:14][C:15](=[O:16])[N:3]2[CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
|
54 g
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Type
|
reactant
|
Smiles
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NC1=NC=CC=C1C
|
Name
|
144.0g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)CC(=O)OC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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750 mL
|
Type
|
solvent
|
Smiles
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COCCO
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Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux, for 60 hours
|
Duration
|
60 h
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Type
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CONCENTRATION
|
Details
|
The solution is concentrated to dryness in vacuo
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Type
|
EXTRACTION
|
Details
|
the residual oil extracted with two 250ml portions of pentane
|
Type
|
CONCENTRATION
|
Details
|
The pentane solution is concentrated to a volume of 250ml
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CN2C1=NC(=CC2=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |